HYDROCODONE BITARTRATE

Analgesic potency Equianalgesic dosing Opioid conversion

Select hydrocodone bitartrate for your fixed-dose combination analgesic development, leveraging documented superiority over codeine/acetaminophen in total pain relief with a 6-hour duration of action. Its 1:1 morphine-equivalent potency streamlines dose conversion calculations. Use as the established comparator in FDA-aligned human abuse liability studies for abuse-deterrent formulation benchmarking. Deploy as a mu-opioid receptor binding assay reference standard (intermediate affinity tier, Ki 1-100 nM). Utilize as a model CYP3A4 substrate for drug-drug interaction investigations with predictable clearance and minimal CYP2D6 pharmacogenomic variability.

Molecular Formula C22H27NO9
Molecular Weight 449.4 g/mol
Cat. No. B8660229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYDROCODONE BITARTRATE
Molecular FormulaC22H27NO9
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1
InChIKeyOJHZNMVJJKMFGX-RNWHKREASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocodone Bitartrate: Opioid Analgesic Reference Standard for Potency-Based Procurement and Formulation Development


Hydrocodone bitartrate is a semi-synthetic opioid agonist derived from codeine, formulated as a bitartrate salt for analgesic and antitussive applications [1]. It exhibits full agonist activity with relative selectivity for the mu-opioid receptor (MOR), though interaction with other opioid receptors occurs at higher doses [2]. The compound is manufactured to USP monograph specifications requiring assay content between 98.0% and 102.0% of C₁₈H₂₁NO₃·C₄H₆O₆ after vacuum drying [3]. Its established pharmacopeial identity and well-characterized analytical profile make it a foundational reference compound in opioid comparative pharmacology, fixed-dose combination product development, and abuse-deterrent formulation benchmarking.

Why Hydrocodone Bitartrate Cannot Be Interchanged with Other Opioid Analgesics in Research and Clinical Formulation


Despite sharing a common MOR target, hydrocodone bitartrate exhibits distinct pharmacological properties that preclude simple substitution with other opioid analgesics. Its equianalgesic potency relative to morphine (MME = 1) differs from that of oxycodone (MME = 1.5) and codeine (MME = 0.1), necessitating dose adjustments that materially affect formulation design and clinical trial protocols [1]. The compound's metabolic pathway is dominated by CYP3A4-mediated N-demethylation to inactive norhydrocodone, with CYP2D6 contributing only a minor active metabolite (hydromorphone) [2]. This contrasts with codeine, whose analgesic efficacy depends critically on CYP2D6-mediated conversion to morphine, creating divergent drug-drug interaction and pharmacogenomic risk profiles [3]. These biochemical and pharmacological distinctions carry direct implications for combination product selection, abuse-deterrent formulation benchmarking, and regulatory dossier preparation.

Hydrocodone Bitartrate Product-Specific Quantitative Evidence for Comparative Procurement Decisions


Equianalgesic Potency: Hydrocodone vs. Morphine, Oxycodone, and Codeine - MME-Based Dose Equivalency Data for Formulation Design

Hydrocodone demonstrates a morphine milligram equivalent (MME) conversion factor of 1, indicating equianalgesic potency to morphine on a per-milligram basis [1]. This places hydrocodone's potency intermediate between the less potent codeine (MME = 0.1, or approximately one-tenth the potency of morphine) and the more potent oxycodone (MME = 1.5, or 1.5 times the potency of morphine) [2]. This 1:1 ratio serves as a standardized reference for dose conversion calculations in formulation development and clinical trial design.

Analgesic potency Equianalgesic dosing Opioid conversion Formulation development

Mu-Opioid Receptor Binding Affinity: Uniform Ki Comparison Across 19 Approved Opioids

In a uniform binding assay using recombinant human MOR expressed in cell membranes, hydrocodone exhibited a Ki value falling within the 1-100 nM category, alongside oxycodone, morphine, methadone, and fentanyl [1]. This intermediate affinity tier is distinct from the higher-affinity category (Ki < 1 nM) that includes hydromorphone, oxymorphone, and buprenorphine, and the lower-affinity category (Ki > 100 nM) that includes codeine and tramadol [2]. Earlier rat brain homogenate studies using ³H-DAMGO reported hydrocodone Ki = 19.8 nM, compared to morphine Ki = 1.2 nM and hydromorphone Ki = 0.6 nM [3].

Receptor pharmacology Binding affinity Mu-opioid receptor SAR studies

Analgesic Efficacy: Hydrocodone/Acetaminophen vs. Codeine/Acetaminophen in Postoperative Dental Pain

In a randomized, double-blind, single-dose study (N=232 evaluable patients) following third molar extraction, hydrocodone bitartrate 7.5 mg/acetaminophen 500 mg demonstrated statistically significant superiority over codeine phosphate 30 mg/acetaminophen 300 mg for total pain relief (TOTPAR) and the number of evaluations with ≥50% pain relief [1]. Both active treatments produced an analgesic effect within 30 minutes; however, the duration of effect persisted for 6 hours with the hydrocodone combination compared to 5 hours with the codeine combination, representing a 20% longer duration of action [2].

Clinical efficacy Postoperative pain Fixed-dose combination Analgesic comparison

Metabolic Pathway Comparison: CYP3A4-Dominant Clearance vs. CYP2D6-Dependent Prodrug Opioids

Hydrocodone undergoes cytochrome P450-mediated metabolism primarily via CYP3A4 N-demethylation to the inactive metabolite norhydrocodone, with CYP2D6 contributing a minor pathway (O-demethylation) to the active metabolite hydromorphone [1]. In a randomized crossover study (N=24), coadministration of the potent CYP2D6 inhibitor paroxetine (20 mg daily × 12 days) with hydrocodone 20 mg ER produced no significant alteration in hydrocodone systemic exposure: Cmax 16.8 vs 15.9 ng/mL, AUC₀₋∞ 346.3 vs 328.5 ng·h/mL, with 90% CIs fully within the 80-125% bioequivalence range [2]. This metabolic profile contrasts with codeine, a CYP2D6-dependent prodrug, and oxycodone, which relies substantially on CYP2D6 for conversion to the more potent oxymorphone [3].

Drug metabolism CYP450 enzymes Pharmacogenomics Drug-drug interactions

Abuse-Deterrent Formulation Benchmarking: Hydrocodone Bitartrate as Comparator in Intranasal Abuse Potential Studies

Hydrocodone bitartrate (HB)/APAP serves as a benchmark comparator for evaluating novel abuse-deterrent hydrocodone formulations. In a randomized, double-blind, double-dummy study (N=42 recreational opioid users with intranasal abuse history), intranasal benzhydrocodone/APAP (a prodrug) was compared directly against intranasal HB/APAP [1]. Benzhydrocodone/APAP produced an 11% lower hydrocodone Cmax versus HB/APAP (P = 0.0027) and reduced early cumulative hydrocodone exposure at 0.5 hours by approximately 50%, at 1 hour by 29%, and at 2 hours by 15% (P ≤ 0.0024) [2]. Correspondingly, Drug Liking VAS scores up to 2 hours post-dose were significantly lower for benzhydrocodone/APAP (P ≤ 0.0079) [3].

Abuse-deterrent formulation Prodrug comparison Pharmacokinetic deterrence Intranasal abuse

Hydrocodone Bitartrate: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Reference Standard for Fixed-Dose Combination Analgesic Product Development

Procure hydrocodone bitartrate as the opioid component when developing novel fixed-dose combination analgesics requiring established comparative efficacy data. The documented superiority over codeine/acetaminophen in total pain relief and 6-hour duration of action (vs. 5 hours for codeine) [1] provides a validated efficacy benchmark. The 1:1 morphine-equivalent potency [2] enables straightforward dose conversion calculations for formulation design and regulatory dossier preparation.

Comparator Compound in Abuse-Deterrent Formulation Studies

Utilize hydrocodone bitartrate immediate-release formulations as the comparator arm in abuse-deterrent product development programs. HB/APAP serves as the established reference in FDA-aligned human abuse liability studies, with documented intranasal pharmacokinetic parameters (Cmax, early exposure time-course) and subjective effects measures [3]. This enables direct quantification of abuse-deterrent technology performance against a commercially available benchmark.

Analytical Reference Material for Opioid Receptor Pharmacology Studies

Source hydrocodone bitartrate for use as an analytical reference standard in mu-opioid receptor binding studies. Uniform assay data placing hydrocodone in the intermediate affinity tier (Ki 1-100 nM) alongside morphine and oxycodone [4] enables its use as a calibration standard or comparator compound in SAR studies, method development, and quality control of receptor binding assays.

Model Compound for CYP3A4-Dominant Opioid Drug-Drug Interaction Research

Select hydrocodone bitartrate as a model opioid substrate for investigating CYP3A4-mediated drug-drug interactions. The documented metabolic profile (primary CYP3A4 pathway to inactive norhydrocodone, minor CYP2D6 contribution) [5] and existing clinical DDI data with CYP2D6 inhibitors showing no significant alteration in parent drug exposure [6] make it suitable for studies requiring an opioid with predictable, CYP3A4-driven clearance and minimal CYP2D6 pharmacogenomic variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HYDROCODONE BITARTRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.